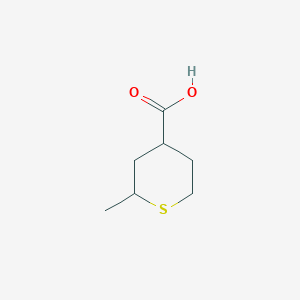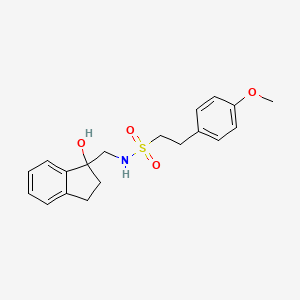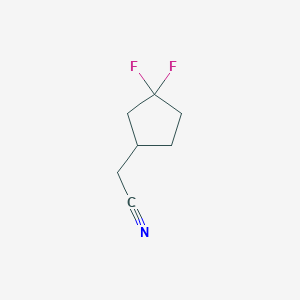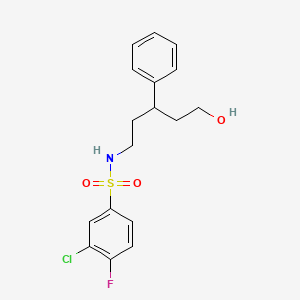
2-Methylthiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiane-4-carboxylic acid is an organic compound with the molecular formula C7H12O2S It is a derivative of thiane, a six-membered ring containing sulfur This compound is characterized by the presence of a carboxylic acid group at the fourth position and a methyl group at the second position of the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiane-4-carboxylic acid can be synthesized through several methods:
Oxidation of Thiane Derivatives: One common method involves the oxidation of 2-methylthiane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 2-methylthiane-4-carbonitrile in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: The reaction of 2-methylthiane with carbon dioxide (CO2) in the presence of a Grignard reagent, followed by acidification, can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiane-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, H2O2
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Substitution Reagents: SOCl2, phosphorus tribromide (PBr3)
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Acid Chlorides: Formed through substitution reactions.
Scientific Research Applications
2-Methylthiane-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylthiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methylthiane-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-methylthiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZXQGJHKSQGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2600762.png)


![5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2600769.png)

![2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid)](/img/structure/B2600771.png)
![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2600773.png)


![N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride](/img/structure/B2600776.png)

![1-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2600780.png)
